5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles and nucleophiles (e.g., halogens, amines, thiols) .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Uniqueness
What sets 5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of a thiazole ring with a diazinane-4,6-dione moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8N4O2S2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6-hydroxy-5-[(4-methyl-1,3-thiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4O2S2/c1-4-3-17-9(11-4)10-2-5-6(14)12-8(16)13-7(5)15/h2-3H,1H3,(H3,12,13,14,15,16) |
InChI Key |
KYONLRUJXBPHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=CC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
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